Oxiniacic Acid
Description
Contextualization within Pyridine (B92270) N-Oxide Chemistry and Biological Systems
To understand Nicotinic acid N-oxide, one must first consider the broader class of pyridine N-oxides. These are heterocyclic compounds derived from pyridine where the ring nitrogen atom is oxidized to an N-oxide group (-N⁺-O⁻). wikipedia.org This structural modification makes the aromatic ring more electron-rich and activates the positions ortho and para to the nitrogen for nucleophilic substitution, while deactivating it towards electrophilic substitution. wikipedia.org
Nicotinic acid N-oxide is a specific example of this class, featuring a carboxylic acid group at the 3-position of the pyridine N-oxide ring. cymitquimica.com This combination of functional groups imparts a unique chemical character. The compound is typically a beige or white to off-white solid powder with a melting point of approximately 254-255 °C, at which it decomposes. wikipedia.orgchemicalbook.comfishersci.com The presence of the N-oxide group significantly alters its properties compared to nicotinic acid, influencing its reactivity and making it a valuable intermediate in chemical synthesis. smolecule.com
Table 1: Physicochemical Properties of Nicotinic acid N-oxide
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅NO₃ chemsrc.com |
| Molecular Weight | 139.110 g·mol⁻¹ wikipedia.org |
| Melting Point | 254-255 °C (decomposes) chemicalbook.comchemsrc.com |
| Appearance | Beige or White to Off-White Solid cymitquimica.comfishersci.com |
| CAS Number | 2398-81-4 wikipedia.org |
In biological systems, Nicotinic acid N-oxide is recognized primarily as a metabolite of nicotinic acid (niacin). drugbank.com Niacin is a crucial precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a vital coenzyme in numerous metabolic pathways. wikipedia.orgnih.gov While nicotinic acid is converted to NAD⁺ via the Preiss-Handler pathway, excess nicotinamide (another form of vitamin B3) is metabolized through different clearance pathways. smolecule.comnih.gov One of these pathways involves the oxidation of nicotinamide by microsomal enzymes, specifically cytochrome P450 isoform CYP2E1, to form nicotinamide N-oxide. nih.gov Although structurally similar, Nicotinic acid N-oxide is formed from the oxidation of nicotinic acid. Studies in rats have investigated the nutritional efficiency of nicotinamide N-oxide as a source of niacin, finding its activity to be about one-fifth that of nicotinic acid on a weight basis. tandfonline.comtandfonline.com
Historical Trajectories and Modern Developments in Nicotinic acid N-oxide Research
The preparation of Nicotinic acid N-oxide has been established through conventional chemical methods, most notably the direct oxidation of nicotinic acid using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), or through the hydrolysis of 3-cyanopyridine (B1664610) N-oxide. wikipedia.orgchemicalbook.comarkat-usa.org Early research focused on its metabolic fate and basic chemical properties. scispace.com
Modern research has significantly expanded the applications of Nicotinic acid N-oxide, leveraging its unique structure for various purposes:
Pharmaceutical Precursor : It serves as a key intermediate in the synthesis of several pharmaceutical agents. smolecule.com Most notably, it is a precursor to the non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid and pranoprofen. wikipedia.orgwikipedia.orgchemicalbook.com
Coordination Chemistry : The compound functions as a versatile ligand in coordination chemistry. smolecule.com It can coordinate with various metal ions, such as vanadium(V), molybdenum(VI), and lead(II), through its carboxylate and N-oxide groups to form metal-organic complexes. chemicalbook.comchemsrc.comambeed.com Some of these complexes, particularly those with lead, have been shown to exhibit interesting luminescent and phosphorescent properties, making them subjects of study in materials science. smolecule.comchemicalbook.comchemsrc.com
Analytical Chemistry : Nicotinic acid N-oxide is employed as a reference standard in the development of analytical methods. chemicalbook.com For instance, it has been used in high-performance liquid chromatography (HPLC) procedures to accurately determine the levels of free nicotinic acid and its other metabolites in biological samples like plasma and urine. smolecule.comchemicalbook.com
Current Research Frontiers and Scholarly Significance of Nicotinic acid N-oxide
The scholarly significance of Nicotinic acid N-oxide continues to grow as researchers explore new applications and delve deeper into its chemical and biological activities.
Current research frontiers include:
Enzyme Inhibition : Derivatives of Nicotinic acid N-oxide are being investigated as inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). smolecule.comgoogle.com This enzyme is a key component of the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. google.com By inhibiting 3HAO, these compounds can reduce the production of quinolinic acid, an endogenous neurotoxin implicated in excitotoxic or pathological conditions, highlighting a potential therapeutic avenue for neurodegenerative diseases. google.com
Corrosion Inhibition : Recent studies have demonstrated the effectiveness of Nicotinic acid N-oxide as a green corrosion inhibitor for mild steel in acidic solutions. ripublication.com Research indicates that it adsorbs onto the metal surface, forming a protective layer that inhibits corrosion, with the adsorption process aligning with the Langmuir adsorption isotherm model. ripublication.com
Biomarker Potential : The related metabolite, nicotinamide N-oxide, has been identified as a product of the CYP2E1 enzyme. nih.gov This has led to research into its potential use as a non-invasive biomarker for monitoring CYP2E1 activity, which is relevant for studying drug metabolism and certain disease states. nih.gov
Computational and Spectroscopic Studies : Advanced computational methods, such as Density Functional Theory (DFT), are being used to investigate the electronic structure, spectroscopic features (FT-IR, NMR, UV-Vis), and molecular docking characteristics of Nicotinic acid N-oxide and its derivatives. dergipark.org.trsemanticscholar.orgresearchgate.net These theoretical studies provide deeper insights into the molecule's reactivity, stability, and potential interactions with biological targets. dergipark.org.tr
Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-6(9)5-2-1-3-7(10)4-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFFCXMEXZEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046543 | |
| Record name | Nicotinic acid 1-oxide | |
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Molecular Weight |
139.11 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-81-4 | |
| Record name | Nicotinic acid N-oxide | |
| Source | CAS Common Chemistry | |
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| Record name | Oxiniacic acid [INN:DCF] | |
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| Record name | Nicotinic acid N-oxide | |
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| Record name | 3-Pyridinecarboxylic acid, 1-oxide | |
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| Record name | OXINIACIC ACID | |
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Synthetic Methodologies and Advanced Chemical Transformations of Nicotinic Acid N Oxide
Methodologies for the Chemical Synthesis of Nicotinic acid N-oxide
The preparation of nicotinic acid N-oxide is principally achieved through two main strategies: the direct oxidation of nicotinic acid and the hydrolysis of a nitrile precursor. wikipedia.org
Oxidative Approaches to Nicotinic acid N-oxide Production
Direct oxidation of the nitrogen atom in the pyridine (B92270) ring of nicotinic acid is a common method for synthesizing its N-oxide. This transformation typically employs strong oxidizing agents. Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose. smolecule.comripublication.com
One documented procedure involves treating nicotinic acid with a 30% solution of dilute hydrogen peroxide. ripublication.com The reaction is often conducted in water at elevated temperatures, for example, at 60°C. To enhance the reaction's efficiency and control, catalysts may be employed. smolecule.comripublication.com The progress of the oxidation is typically monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. ripublication.com
Hydrolytic Pathways in Nicotinic acid N-oxide Synthesis
An alternative synthetic route to nicotinic acid N-oxide is through the hydrolysis of 3-cyanopyridine (B1664610) N-oxide. smolecule.comwikipedia.orgwikipedia.org This method involves converting the nitrile group (-CN) at the 3-position of the pyridine N-oxide ring into a carboxylic acid group (-COOH).
The synthesis begins with the oxidation of 3-cyanopyridine (nicotinonitrile) using an oxidant like hydrogen peroxide to form 3-cyanopyridine N-oxide. wikipedia.org This intermediate is then subjected to hydrolysis, which cleaves the carbon-nitrogen triple bond of the nitrile and replaces it with a carboxyl group, yielding the final nicotinic acid N-oxide product. wikipedia.org Studies on the hydrolysis of 3-cyanopyridine have shown that temperature is a critical factor, and selective production of either the intermediate amide (nicotinamide) or the final carboxylic acid is possible by controlling reaction conditions. researchgate.net
Catalytic Strategies and Sustainable Synthesis of Nicotinic acid N-oxide
To improve the efficiency and sustainability of the synthesis, catalytic methods are employed, particularly for the oxidative pathway. Catalysts can enable the reaction to proceed under milder conditions and with higher selectivity, reducing waste.
One example involves the use of a molecular sieve catalyst in conjunction with hydrogen peroxide for the oxidation of nicotinic acid. ripublication.com In a specific protocol, nicotinic acid is mixed with a small quantity of the molecular sieve catalyst in water. Hydrogen peroxide is then added dropwise at a controlled temperature. ripublication.com After the reaction, the solid catalyst can be easily removed by filtration. ripublication.com Other catalytic systems, such as those using methyltrioxorhenium (MTO), have also been mentioned for the oxidation of nicotinic acid with hydrogen peroxide. smolecule.comgoogle.com The use of catalysts and a relatively benign oxidant like H₂O₂ aligns with the principles of green chemistry by avoiding harsher and more toxic reagents. ripublication.com
Derivatization Reactions and Chemical Reactivity of Nicotinic acid N-oxide
The N-oxide functional group significantly influences the reactivity of the pyridine ring, making nicotinic acid N-oxide a versatile intermediate for creating a range of novel derivatives.
Synthesis of Novel Nicotinic acid N-oxide Derivatives
Nicotinic acid N-oxide serves as a key starting material for synthesizing more complex molecules, including precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid and pranoprofen. smolecule.comwikipedia.org Its derivatization can involve reactions at the carboxylic acid group or on the pyridine ring itself.
A notable reaction is the treatment of nicotinic acid N-oxide with acetic anhydride (B1165640), which results in the formation of 2-acetylnicotinic acid N-oxide. koreascience.kr This transformation highlights the reactivity of the pyridine ring activated by the N-oxide group.
Furthermore, a variety of substituted derivatives have been prepared for research purposes, such as developing enzyme inhibitors. google.com A patented method describes the synthesis of several derivatives, including:
2-Aminonicotinic acid N-oxide : This is prepared from 2-aminonicotinic acid methyl ester N-oxide via hydrolysis with sodium hydroxide. google.com
2-Amino-6-chloronicotinic acid methyl ester N-oxide : This derivative is synthesized and subsequently hydrolyzed to its corresponding carboxylic acid. google.com
The general synthetic sequence for these derivatives often involves multiple steps, starting from a substituted nicotinic acid or nicotinonitrile, followed by N-oxidation, and subsequent functional group manipulations like esterification and hydrolysis. google.com For instance, the synthesis of 2-aminonicotinic acid methyl ester N-oxide starts with 2-aminonicotinonitrile, which is oxidized using hydrogen peroxide with a catalytic amount of MTO. google.com The resulting nitrile N-oxide is then hydrolyzed to the methyl ester. google.com
Table 1: Examples of Synthesized Nicotinic acid N-oxide Derivatives
| Derivative Name | Starting Material(s) | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Acetylnicotinic acid N-oxide | Nicotinic acid N-oxide | Acetic Anhydride | - | koreascience.kr |
| 2-Aminonicotinic acid methyl ester N-oxide | 2-Aminonicotinonitrile | Hydrogen peroxide, MTO (catalyst) | 63% | google.com |
| 2-Aminonicotinic acid N-oxide | 2-Aminonicotinic acid methyl ester N-oxide | Sodium hydroxide, Hydrochloric acid | - | google.com |
Mechanistic Studies of Chemical Transformations Involving Nicotinic acid N-oxide
Understanding the mechanisms behind the chemical transformations of nicotinic acid N-oxide is crucial for developing new synthetic applications. The reaction of nicotinic acid N-oxide with acetic anhydride to yield 2-acetylnicotinic acid is believed to proceed through an intramolecular electrophilic reaction mechanism. koreascience.kr
More broadly, mechanistic studies on pyridine N-oxides reveal their potential for complex rearrangements. Photochemical studies on pyridine N-oxides suggest a plausible mechanism for C3-hydroxylation that involves several highly reactive intermediates. acs.org Upon irradiation with UV light, the pyridine N-oxide is thought to rearrange into a transient oxaziridine (B8769555) intermediate. This is followed by N-O bond cleavage to form a diradical, which then collapses into a highly strained dearomatized epoxide. A subsequent electrocyclic ring expansion can lead to a 1,3-oxazepine intermediate, which upon acid-promoted ring-opening, yields the C3-hydroxylated pyridine product. acs.org While this specific study focuses on photochemical hydroxylation, it illustrates the complex mechanistic pathways available to the pyridine N-oxide scaffold due to the electronic nature of the N-O bond. acs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 2-Acetylnicotinic acid N-oxide |
| 2-Amino-6-chloronicotinic acid |
| 2-Amino-6-chloronicotinic acid methyl ester N-oxide |
| 2-Aminonicotinic acid methyl ester N-oxide |
| 2-Aminonicotinic acid N-oxide |
| 2-Aminonicotinonitrile |
| 3-Cyanopyridine |
| 3-Cyanopyridine N-oxide |
| Acetic anhydride |
| Hydrogen peroxide |
| Hydrochloric acid |
| Iodomethane |
| Methyltrioxorhenium |
| Nicotinamide (B372718) |
| Nicotinic acid |
| Nicotinic acid N-oxide |
| Niflumic acid |
| Pranoprofen |
| Potassium carbonate |
Spectroscopic and Computational Characterization of Nicotinic acid N-oxide and its Derivatives
The molecular structure and properties of nicotinic acid N-oxide and its derivatives have been extensively investigated using a combination of spectroscopic techniques and computational methods. These studies provide valuable insights into the electronic structure, vibrational modes, and conformational preferences of these compounds.
Spectroscopic Analysis
A variety of spectroscopic methods have been employed to characterize nicotinic acid N-oxide, including nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra of nicotinic acid N-oxide have been recorded, typically in dimethyl sulfoxide (B87167) (DMSO-d₆) solution. researchgate.netchemicalbook.com The chemical shifts provide information about the electronic environment of the different protons and carbon atoms in the molecule. For instance, in the ¹H NMR spectrum, distinct signals are observed for the protons on the pyridine ring and the carboxylic acid proton. chemicalbook.com
Interactive Data Table: ¹H NMR Chemical Shifts for Nicotinic Acid N-oxide in DMSO-d₆
| Assignment | Shift (ppm) |
| H (Carboxylic Acid) | 13.8 |
| H (Pyridine Ring) | 8.498 |
| H (Pyridine Ring) | 8.424 |
| H (Pyridine Ring) | 7.777 |
| H (Pyridine Ring) | 7.546 |
Data sourced from ChemicalBook. chemicalbook.com
Vibrational Spectroscopy (IR and Raman):
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of nicotinic acid N-oxide. researchgate.netnih.gov Experimental spectra have been recorded and analyzed, with assignments of the observed bands to specific molecular vibrations. nih.gov For example, the O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the FT-IR spectrum. researchgate.net The N-O stretching vibration is another characteristic feature. ripublication.com Studies have shown that the vibrational frequencies for different conformers of nicotinic acid N-oxide are largely similar, though significant differences are observed in their IR intensities and Raman activities. nih.gov
Interactive Data Table: Selected Experimental Vibrational Frequencies (cm⁻¹) for Nicotinic Acid N-oxide
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
| O-H Stretch | 3094 | - |
| C-N Stretch | 1296, 1215 | 1294, 1250, 1216 |
| Ring C-C Stretch | ~1674 | - |
Data compiled from various studies. researchgate.net
Mass Spectrometry (MS):
The mass spectrum of nicotinic acid N-oxide provides information about its molecular weight and fragmentation pattern. wiley.com Studies have shown that the fragmentation of nicotinic acid N-oxide is more complex than that of nicotinic acid itself, but it shares similarities with the fragmentation of isonicotinic acid N-oxide. wiley.com A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in an [M+H-O]⁺ ion in the mass spectrum. researchgate.net
Computational Characterization
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in complementing experimental spectroscopic data and providing a deeper understanding of the molecular properties of nicotinic acid N-oxide and its derivatives. researchgate.netnih.govdergipark.org.tr
Molecular Geometry and Conformational Analysis:
Computational studies have been used to determine the optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, of nicotinic acid N-oxide. researchgate.netnih.gov These calculations have identified different possible conformers of the molecule and have determined their relative stabilities. researchgate.netnih.gov For nicotinic acid N-oxide, the trans conformer has been found to be more stable than the cis conformer. nih.gov
Vibrational Frequencies:
Theoretical calculations of vibrational frequencies have been performed and correlated with experimental IR and Raman spectra. researchgate.netnih.gov These calculations aid in the assignment of experimental vibrational bands to specific normal modes of the molecule. The calculated frequencies generally show good agreement with the experimental values. nih.gov
Electronic Properties:
DFT calculations have also been used to investigate the electronic structure of nicotinic acid N-oxide and its derivatives. dergipark.org.tr These studies provide information on parameters such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. nih.govdergipark.org.tr For instance, the addition of an oxygen atom at the nitrogen site in nicotinic acid to form the N-oxide leads to an increase in the magnitude of atomic charges on the hydrogen atoms. nih.gov
X-ray Crystallography:
Single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of nicotinic acid N-oxide in the solid state, as well as in its complexes with various metal ions. jyu.firesearchgate.netnih.gov These studies provide definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. For example, X-ray analysis of lead(II) coordination polymers with nicotinic acid N-oxide linkers has revealed two-dimensional structures. researchgate.net
Metabolic Investigations and Biotransformation Pathways of Nicotinic Acid N Oxide
Nicotinic acid N-oxide as a Key Metabolite within the Vitamin B3 Metabolome
Nicotinic acid, a form of vitamin B3, is a vital nutrient that serves as a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). The vitamin B3 metabolome encompasses the biosynthetic precursors of NAD+, the NAD cofactors themselves, and the various catabolites generated during their turnover. nih.gov When nicotinic acid is present in excess, it can be converted to nicotinic acid N-oxide. researchgate.net This compound is considered one of the several catabolites of vitamin B3, which also include nicotinuric acid, N-methylnicotinamide, and various pyridone derivatives. nih.govnih.gov The formation of nicotinic acid N-oxide represents one of the pathways for the clearance and excretion of excess niacin from the body. mdpi.com
Enzymatic Systems Governing Nicotinic acid N-oxide Metabolism
The biotransformation of nicotinic acid N-oxide involves both its formation through oxidative processes and its reduction back to nicotinic acid.
Characterization of Oxidative Enzymes in Nicotinic acid N-oxide Formation
The oxidation of nicotinic acid to nicotinic acid N-oxide is primarily carried out by microsomal enzymes. nih.gov Specifically, cytochrome P450 enzymes have been implicated in this conversion. nih.gov Studies have identified cytochrome P450 2E1 (CYP2E1) as a key enzyme responsible for the N-oxidation of the related compound, nicotinamide, suggesting a similar role in nicotinic acid N-oxidation. researchgate.netmdpi.com This enzymatic reaction occurs within the endoplasmic reticulum of hepatocytes. researchgate.net
Identification and Analysis of Enzymatic Reduction Pathways for Nicotinic acid N-oxide
Nicotinic acid N-oxide can be reduced back to nicotinic acid, a reaction that allows it to re-enter the metabolic pool of niacin. dfo-mpo.gc.ca This reduction is catalyzed by enzymes such as xanthine (B1682287) oxidase and aldehyde oxidase. tandfonline.comglobalauthorid.com These enzymes are NAD(P)H-dependent, highlighting the interplay between different aspects of cellular metabolism. researchgate.net The ability of microorganisms to adaptively form enzyme systems that reduce nicotinic acid N-oxide has also been observed, enabling them to utilize the resulting nicotinic acid. scispace.com
In Vivo Studies on Nicotinic acid N-oxide Metabolic Fate and Excretion
In vivo studies in various animal models, including rats and mice, have provided insights into the metabolic fate and excretion of nicotinic acid N-oxide. When administered, a significant portion of nicotinic acid N-oxide is excreted unchanged in the urine. tandfonline.com However, a portion is also converted back to nicotinamide and its other metabolites, which are then excreted. tandfonline.com For instance, in mice injected with nicotinamide N-oxide, there was a notable increase in the urinary excretion of nicotinamide, N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2-Py), and N1-methyl-4-pyridone-3-carboxamide (4-Py). tandfonline.com These findings indicate that the reduction of nicotinic acid N-oxide to nicotinamide occurs in vivo, allowing it to be further metabolized through the primary niacin catabolic pathways. tandfonline.com The relative nutritional efficiency of nicotinic acid N-oxide as a source of niacin has been found to be lower than that of nicotinic acid itself in rats. tandfonline.comtandfonline.com
The following table summarizes the urinary excretion of nicotinamide and its metabolites in mice after the administration of nicotinamide N-oxide.
| Metabolite | Fold Increase in Excretion (0-1 day) |
|---|---|
| Nicotinamide | 6.4 |
| Nicotinamide N-oxide | 83 |
| N1-methylnicotinamide (MNA) | 1.8 |
| N1-methyl-2-pyridone-5-carboxamide (2-Py) | 1.6 |
| N1-methyl-4-pyridone-3-carboxamide (4-Py) | 1.7 |
Data sourced from Shibata et al. (1989). tandfonline.com
Biological Activities and Mechanistic Investigations of Nicotinic Acid N Oxide
Investigation of Biological System Interactions and Functional Implications
Nicotinic acid N-oxide interacts with biological systems in various ways, primarily influenced by its structural relationship to nicotinic acid. smolecule.com As a metabolite and a structurally modified derivative, its biological fate and functions are of interest in medicinal chemistry and nutritional studies. cymitquimica.comnih.gov The presence of the N-oxide functionality provides additional coordination sites, allowing it to act as a ligand and form complexes with metal ions, a property that has been explored in coordination chemistry. smolecule.comsigmaaldrich.com
One of the identified biological activities of nicotinic acid N-oxide is its role as an inhibitor of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). smolecule.comgoogle.com This enzyme is a key component of the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. smolecule.comgoogle.com By inhibiting 3HAO, nicotinic acid N-oxide can modulate the levels of neuroactive metabolites in this pathway, which has potential implications in conditions where this pathway is dysregulated. smolecule.comgoogle.com Its interactions within biological systems are also linked to its potential as a precursor for the synthesis of pharmaceutical agents, including certain non-steroidal anti-inflammatory drugs (NSAIDs). smolecule.comlookchem.com
The compound's amphiphilic characteristics, a common feature of N-oxides, may enable it to interact with biological membranes, which is a subject of research for its potential applications in drug delivery systems. researchgate.net The N-oxide group can enhance water solubility and alter membrane permeability compared to the parent molecule. researchgate.net
Cellular and Molecular Research Pertaining to Nicotinic acid N-oxide
At the cellular and molecular level, research has begun to elucidate the specific pathways and processes influenced by nicotinic acid N-oxide.
Studies have investigated the effects of niacin-related compounds on cellular differentiation. While research on nicotinamide (B372718) N-oxide (a related but distinct compound) is more extensive, it provides a framework for understanding the potential roles of such derivatives. For instance, nicotinamide N-oxide has been shown to induce differentiation in human promyelocytic leukemia HL-60 cells. caymanchem.comnih.gov It was observed to inhibit proliferation and promote the reduction of nitroblue tetrazolium, an indicator of cell differentiation. caymanchem.com
Research on nicotinic acid-related compounds, including nicotinamide N-oxide, has shown that they can influence the differentiation of HL-60 cells into granulocytes. oup.com These studies suggest that different derivatives may act through distinct pathways. For example, nicotinamide and its N-oxide were found to drastically decrease the expression of the c-myc gene, a key regulator of cell proliferation and differentiation, while other related compounds did not have the same effect. oup.com
The mechanistic research on nicotinic acid N-oxide is often linked to the well-established pathways of its parent compound, nicotinic acid. Nicotinic acid is known to exert its effects through the G protein-coupled receptor GPR109A. nih.govnih.gov This receptor activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently suppresses the release of free fatty acids from adipose tissue. wikipedia.org
While direct studies on nicotinic acid N-oxide's interaction with GPR109A are not as prevalent, its structural similarity to nicotinic acid suggests potential for similar interactions. dergipark.org.tr Furthermore, research on nicotinic acid has demonstrated its ability to modulate inflammatory signaling pathways. For example, niacin can suppress the expression of pro-inflammatory chemokines in adipocytes by acting through a G-protein-coupled pathway. nih.govnih.gov It also has been shown to have antioxidant effects, potentially by increasing intracellular NAD+ levels, which in turn activates Sirt1, a key regulator of cellular stress responses and nitric oxide production. researchgate.netresearchgate.netnih.gov Research on nicotinamide, a closely related metabolite, indicates it can suppress inflammation by reducing the expression of inflammatory markers like TNFα and TLR4. These findings for related compounds suggest plausible, yet to be fully confirmed, mechanisms for nicotinic acid N-oxide's observed biological activities.
| Signaling Pathway/Cellular Response | Key Findings for Related Compounds (Nicotinic Acid/Nicotinamide) | Potential Implication for Nicotinic acid N-oxide |
| GPR109A Receptor Signaling | Nicotinic acid is a known agonist of the GPR109A receptor, leading to reduced cAMP and lipolysis. nih.govwikipedia.org | Structural similarity suggests potential interaction with GPR109A, influencing lipid metabolism and inflammation. dergipark.org.tr |
| Inflammatory Pathways (e.g., NF-κB) | Niacin can downregulate the NF-κB pathway and reduce the expression of inflammatory molecules. researchgate.net | May possess anti-inflammatory properties by modulating similar signaling cascades. |
| Sirt1 Activation | Niacin increases intracellular NAD+, activating Sirt1, which improves nitric oxide bioavailability and reduces oxidative stress. researchgate.netnih.gov | Could potentially influence cellular redox state and endothelial function through a similar mechanism. |
| Cellular Differentiation (c-myc) | Nicotinamide N-oxide decreases c-myc expression during the differentiation of HL-60 cells. oup.com | May play a role in regulating cell proliferation and differentiation. |
Studies on Cellular Differentiation Processes
Research into Potential Pharmacological Effects of Nicotinic acid N-oxide
The potential therapeutic applications of nicotinic acid N-oxide have been explored, particularly in the areas of hyperlipidemia and inflammation.
Nicotinic acid N-oxide has been identified as a compound for research in the context of hyperlipidemia. cymitquimica.comtargetmol.comlookchem.commedchemexpress.com This interest stems from the well-documented effects of its parent compound, nicotinic acid, which is a long-established therapy for dyslipidemia. google.comnih.gov Nicotinic acid effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. wikipedia.orgresearchgate.net
The primary mechanism for nicotinic acid's lipid-lowering effect is the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver, a key substrate for triglyceride and VLDL synthesis. wikipedia.org This action is mediated by the HCA2 (GPR109A) receptor. wikipedia.org While direct evidence for nicotinic acid N-oxide's efficacy and mechanism in treating hyperlipidemia is still emerging, its use in related research suggests that it may share some of the pharmacological properties of nicotinic acid. targetmol.commedchemexpress.com
Research has pointed towards the potential anti-inflammatory properties of nicotinic acid N-oxide and its derivatives. smolecule.com This is supported by the known anti-inflammatory effects of nicotinic acid. researchgate.net Studies on adipocytes have shown that nicotinic acid can suppress the production of pro-inflammatory chemokines such as fractalkine, RANTES, and MCP-1, which are involved in the recruitment of immune cells to sites of inflammation. nih.govnih.gov This effect is mediated through the GPR109A receptor. nih.gov
Furthermore, niacin has been shown to upregulate the anti-inflammatory adipokine, adiponectin. nih.govnih.gov Derivatives of nicotinic acid N-oxide have been studied for their potential anti-inflammatory and analgesic properties due to their structural similarities to other therapeutic agents. smolecule.com For example, nicotinic acid N-oxide serves as a precursor in the synthesis of niflumic acid and pranoprofen, both of which are NSAIDs. smolecule.comlookchem.comwikipedia.org Molecular docking studies have also been employed to investigate the interaction of nicotinic acid N-oxide with proteins involved in inflammatory processes. dergipark.org.tr
Antioxidant Activity Research
Nicotinic acid N-oxide, a derivative of nicotinic acid (niacin), has been the subject of research exploring its potential antioxidant properties. researchgate.netnih.gov The addition of an N-oxide group to the pyridine (B92270) ring of nicotinic acid alters its electronic and chemical properties, which can influence its ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress. smolecule.comwikipedia.org
Studies have shown that nicotinic acid itself possesses antioxidant capabilities. nih.govclinmedjournals.org For instance, it has been observed to inhibit the production of ROS and subsequent lipid peroxidation. nih.gov Research on various nicotinic acid derivatives has indicated that the presence of electron-donating groups on the pyridine ring can enhance antioxidant activity. researchgate.netchemistryjournal.net
While direct and extensive research focusing solely on the antioxidant activity of nicotinic acid N-oxide is not widely available in the provided search results, the antioxidant nature of its parent compound and other derivatives suggests a potential for such activity. researchgate.netresearchgate.netchemistryjournal.net The N-oxide group can influence the electron density of the pyridine ring, which may play a role in its interaction with free radicals. Further investigation is needed to fully elucidate the specific antioxidant mechanisms and efficacy of nicotinic acid N-oxide.
Table 1: Antioxidant Activity of Nicotinic Acid and its Derivatives
| Compound/Extract | Assay/Method | Key Findings |
| Nicotinic Acid | Inhibition of ROS production and LDL oxidation in Human Aortic Endothelial Cells | Inhibited vascular inflammation by decreasing endothelial ROS production. nih.gov |
| Nicotinic Acid | H2O2-induced oxidative stress in hepatocytes | Protected hepatocytes from cell death induced by oxidative stress. nih.gov |
| Nicotinic Acid Derivatives | DPPH and Nitric oxide scavenging assays | Compounds with electron-donating groups (e.g., methoxy, hydroxyl) showed higher antioxidant activity. researchgate.netchemistryjournal.net |
| Niacin-related compounds | Electron spin resonance for hydroxyl, nitric oxide, and DPPH radicals | Many niacin-related compounds, except trigonelline, showed scavenging activity against hydroxyl radicals. tandfonline.com |
Antimicrobial Activity Research
Research has explored the antimicrobial potential of nicotinic acid derivatives, with some studies indicating that these compounds can exhibit activity against various pathogens. tmkarpinski.comnih.gov The introduction of different functional groups to the nicotinic acid scaffold can significantly influence its antimicrobial spectrum and potency.
A study on newly synthesized nicotinic acid derivatives, specifically N-{(1E)-3-oxo-1-phenyl-3-[2-(pyridin-3-carbonyl)hydrazinyl]prop-1-en-2-yl}benzamides, demonstrated notable antimicrobial activity. researchgate.net Certain derivatives within this series showed considerable effects against both bacteria and fungi. researchgate.net For example, compounds with specific substitutions exhibited promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net
While the provided search results focus more broadly on derivatives of nicotinic acid, one study directly mentions the synthesis of a series of nicotine (B1678760) derivatives from nicotine-N-oxide that were tested for antibacterial activity. tmkarpinski.com These derivatives displayed varying levels of activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus, Listeria monocytogenes) bacteria. tmkarpinski.com This suggests that the N-oxide functional group can be a part of a larger molecule with antimicrobial properties. However, specific data on the antimicrobial activity of nicotinic acid N-oxide as a standalone compound is not detailed in the provided results.
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Derivative Class | Tested Microorganisms | Key Findings |
| Nicotine derivatives from nicotine-N-oxide | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, Klebsiella pneumoniae | Exhibited varying levels of activity against both gram-negative and gram-positive bacteria. tmkarpinski.com |
| Acylhydrazones of nicotinic acid | Gram-positive bacteria, including Staphylococcus epidermidis and MRSA (Staphylococcus aureus) | Two compounds showed promising activity, with MIC values ranging from 1.95–15.62 µg/mL. nih.govresearchgate.net |
| 1,3,4-Oxadiazolines from nicotinic acid | Gram-positive and Gram-negative bacteria, and fungi | A compound with a 5-nitrofuran substituent was active against all tested strains, with notable activity against Bacillus subtilis and Staphylococcus aureus. nih.govresearchgate.net |
| N-{(1E)-3-oxo-1-phenyl-3-[2-(pyridin-3-carbonyl)hydrazinyl]prop-1-en-2-yl}benzamides | Bacteria and fungi | Compounds 3l, 3m, and 3f showed appreciable antimicrobial activity compared to standard drugs. researchgate.net |
Structure-Activity Relationship Studies of Nicotinic acid N-oxide and its Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For nicotinic acid N-oxide and its derivatives, these studies aim to identify the key structural features responsible for their observed effects.
Research into derivatives of nicotinic acid N-oxide as inhibitors of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) has suggested the existence of a SAR. google.com It was observed that electron-donating substituents at the 6-position of the pyridine ring resulted in more active compounds than those with electron-withdrawing groups. google.com This indicates that the electronic properties of substituents play a significant role in the inhibitory activity of these derivatives.
In the context of antimicrobial activity, SAR studies of nicotinic acid derivatives have shown that the nature and position of substituents are critical. For instance, in a series of 1,3,4-oxadiazoline derivatives, a 5-nitrofuran substituent was found to be highly effective against a broad range of microbial strains. nih.govresearchgate.net Similarly, for acylhydrazone derivatives, specific substitutions led to potent activity against Gram-positive bacteria. nih.govresearchgate.net
Furthermore, molecular docking studies have been employed to investigate the interaction of nicotinic acid derivatives with biological targets. One such study explored the binding of nicotinic acid and its derivatives, including nicotinic acid N-oxide, to lipoproteins. dergipark.org.tr These computational approaches help in understanding the binding affinities and the role of different structural modifications, such as the N-oxide group or halogen substitutions, in the interaction with protein targets. dergipark.org.tr The presence of the N-oxide group, for instance, alters the electronic distribution and steric properties of the molecule, which can influence its binding characteristics. dergipark.org.tr
Analytical and Detection Methodologies for Nicotinic Acid N Oxide in Research Contexts
Chromatographic Techniques for Nicotinic acid N-oxide Analysis
Chromatography is a cornerstone for the separation and analysis of nicotinic acid N-oxide from its related metabolites. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly utilized techniques.
Several studies have detailed HPLC methods for the analysis of nicotinic acid and its metabolites, including the N-oxide derivative. sigmaaldrich.comtandfonline.comsigmaaldrich.com For instance, a method for the simultaneous measurement of nicotinamide (B372718), nicotinamide N-oxide, and other catabolites in mouse urine was developed using an HPLC system equipped with a UV detector. tandfonline.com Another approach utilized a reverse-phase ion-pair liquid chromatographic procedure for determining free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine. sigmaaldrich.com
The choice of the stationary phase (column) and mobile phase is critical for achieving optimal separation. A reverse-phase C18 column is frequently used, offering good retention and separation of polar analytes like nicotinic acid N-oxide. google.comwindows.netnih.gov One method for separating nicotinic acid 1-oxide on a Newcrom R1 HPLC column used a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid is typically substituted for phosphoric acid. sielc.com The development of methods on silica-based columns has also been reported, achieving separation of nicotinic acid and six of its metabolites within a minute using a high-flow gradient. researchgate.net
Capillary electrophoresis has also been employed for the separation of nicotinic acid and its various metabolites, demonstrating its utility in clinical and biomedical research. nih.gov Furthermore, supercritical fluid chromatography (SFC) is emerging as a powerful technique for analyzing polar compounds like nicotinic acid and its metabolites, offering an alternative to traditional liquid chromatography methods. jst.go.jp
Table 1: Examples of Chromatographic Conditions for Nicotinic Acid N-oxide Analysis
| Technique | Column | Mobile Phase | Detection | Matrix | Reference |
|---|---|---|---|---|---|
| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV/MS | General | sielc.com |
| HPLC | Lichrosorb C18 reverse-phase | 100 mM (NH4)H2PO4, 100 mM acetic acid (pH 3.2), 1.25 mM octane (B31449) sulfonic acid, 6% acetonitrile | Not Specified | Tissue Homogenate | google.com |
| HPLC-MS | Hypercarb (graphite carbon) and Hypersil Silica | Not Specified | MS | Blood Plasma, Urine | researchgate.net |
| UPLC-MS/MS | Discovery® HS F5 HPLC (100 mm × 4.6 mm, 3 μm) | Gradient of 10 mM ammonium (B1175870) acetate (B1210297) with 0.001% formic acid (pH 4.97) and methanol (B129727) | ESI-MS/MS | Human Plasma, Urine | nih.gov |
| SFC-MS/MS | Not Specified | Supercritical CO2 with methanol modifier | ESI-MS/MS | Rabbit Plasma, Human Urine | jst.go.jp |
Spectroscopic Methodologies in Nicotinic acid N-oxide Research
Spectroscopic techniques are indispensable for the structural elucidation and characterization of nicotinic acid N-oxide. sigmaaldrich.comchemicalbook.comresearchgate.netguidechem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify the characteristic electronic transitions of the molecule. The UV absorption spectrum of nicotinic acid N-oxide dissolved in water shows a maximum absorption (λmax) at 254 nm, which is characteristic of the N→O product. researchgate.net Another study reported λmax values of 257.00 nm and 207.00 nm in ethanol, assigned to π → π* transitions. researchgate.net For nicotinamide N-oxide, a related metabolite, absorption maxima are observed at 222 nm and 271 nm. caymanchem.com
Infrared (IR) and Raman Spectroscopy provide detailed information about the vibrational modes of the molecule, confirming the presence of specific functional groups. researchgate.netnih.gov The IR spectrum of nicotinic acid N-oxide shows a strong peak in the range of 1640-1680 cm⁻¹, confirming the N→O group. researchgate.netresearchgate.net The N→O group and the aromatic ring also exhibit characteristic peaks around 1150 cm⁻¹ and 3000 cm⁻¹, respectively. ripublication.com Other significant vibrations include the O-H stretching band, which appears as a very broad band around 3094-3684 cm⁻¹, and C-N stretching vibrations in the region of 1200-1400 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of nicotinic acid N-oxide in solution. Both ¹H and ¹³C NMR spectra have been recorded, typically in a solvent like DMSO-d₆. chemicalbook.comresearchgate.net The ¹H NMR spectrum shows distinct chemical shifts for the protons on the pyridine (B92270) ring and the carboxylic acid proton. chemicalbook.com For example, at 399.65 MHz in DMSO-d₆, proton signals have been assigned at shifts (ppm) of approximately 13.8 (COOH), 8.50, 8.42, 7.78, and 7.55. chemicalbook.com
Table 2: Key Spectroscopic Data for Nicotinic acid N-oxide
| Spectroscopic Technique | Parameter | Observed Value/Range | Reference |
|---|---|---|---|
| UV-Vis (in water) | λmax | 254 nm | researchgate.net |
| UV-Vis (in ethanol) | λmax | 257.00 nm, 207.00 nm | researchgate.net |
| FT-IR | N→O peak | 1640-1680 cm⁻¹ | researchgate.netresearchgate.net |
| FT-IR | N→O coordination | ~1150 cm⁻¹ | ripublication.com |
| FT-IR | O-H stretch | 3094-3684 cm⁻¹ | researchgate.net |
| ¹H NMR (in DMSO-d₆) | Chemical Shifts (ppm) | ~13.8 (COOH), 8.5, 8.4, 7.8, 7.5 | chemicalbook.com |
Mass Spectrometry Applications in Nicotinic acid N-oxide Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of nicotinic acid N-oxide. tandfonline.com LC-MS/MS methods have been developed for the simultaneous determination of nicotinic acid and its various metabolites, including the N-oxide form, in biological fluids like plasma and urine. researchgate.netresearchgate.net
In these methods, the analytes are first separated chromatographically and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for these polar molecules, typically operating in positive ion mode. windows.net The mass spectrometer can be operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, or in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity in quantification. nih.govresearchgate.net
A characteristic fragmentation pathway for N-oxides in tandem mass spectrometry (MS/MS) is the loss of an oxygen atom from the protonated molecule, resulting in a fragment ion corresponding to [M+H-O]⁺. researchgate.net This neutral loss of 16 Da is a key diagnostic feature for identifying N-oxide compounds.
Development and Validation of Analytical Methods for Biological Matrices
The analysis of nicotinic acid N-oxide in biological matrices such as plasma and urine presents unique challenges due to the complexity of the sample and the low concentrations of the analyte. tandfonline.comnih.govtubitak.gov.tr Therefore, the development and validation of robust analytical methods are essential.
Method development typically involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include protein precipitation with solvents like acetonitrile, followed by centrifugation and evaporation of the supernatant. researchgate.netnih.gov Solid-phase extraction (SPE) is another effective cleanup method that can be automated for high-throughput analysis. nih.govnih.gov
Method validation is performed to ensure the reliability of the analytical data. This process involves assessing several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. Calibration curves are constructed, and the coefficient of determination (R²) is calculated, which should ideally be greater than 0.99. windows.netnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated by analyzing quality control (QC) samples at different concentration levels, with acceptance criteria often set at <15% or <20% relative standard deviation (RSD). nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For nicotinic acid and its metabolites, LOQs in the low ng/mL range have been achieved in plasma and urine. windows.netnih.gov
Recovery: This measures the efficiency of the extraction process. Extraction recoveries for nicotinic acid metabolites from urine have been reported to be in the range of 83% to 109%. nih.gov
Validated LC-MS/MS methods have been successfully applied to quantify nicotinic acid and its metabolites in human plasma and urine samples from clinical studies. researchgate.netnih.gov
Coordination Chemistry and Advanced Material Science Applications of Nicotinic Acid N Oxide
Nicotinic acid N-oxide as a Ligand in Coordination Chemistry
Nicotinic acid N-oxide, the N-oxide derivative of nicotinic acid, is a versatile ligand in coordination chemistry. smolecule.comlookchem.com Its structure, featuring both a carboxylic acid group and a pyridine (B92270) N-oxide moiety, allows it to coordinate with metal ions in various ways, acting as either a monodentate or a bridging ligand. nih.gov This dual functionality enables the formation of a wide array of metal complexes, including discrete molecules and extended coordination polymers. nih.govacs.org The N-oxide group alters the electronic properties of the pyridine ring and provides an additional coordination site, making it a valuable component in the design of new materials. smolecule.com
Synthesis and Characterization of Metal-Nicotinic acid N-oxide Complexes
The synthesis of metal-nicotinic acid N-oxide complexes is typically achieved through solution-phase reactions. nih.gov A common method involves reacting nicotinic acid N-oxide with a corresponding metal salt, such as a metal acetate (B1210297) or perchlorate, in a suitable solvent like methanol (B129727) or ethanol. smolecule.comnih.gov For instance, a copper(II) complex was synthesized by adding a methanolic solution of copper(II) acetate monohydrate to a solution of nicotinic acid N-oxide in methanol. nih.gov Similarly, lead(II) coordination polymers have been prepared by reacting nicotinic acid N-oxide (HNNO) with lead(II) salts. researchgate.net
These complexes are routinely characterized using a variety of spectroscopic and analytical techniques to determine their composition and structure. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic stretching frequencies of the carboxylate and N-oxide groups. nih.gov For example, in a dinuclear copper(II) complex, the N-oxo stretching frequency appears at 1219 cm⁻¹. nih.gov Other techniques include elemental analysis, ¹H-NMR spectroscopy, and thermal analysis (thermogravimetric analysis, TGA) to evaluate the thermal stability of the compounds. researchgate.netresearchgate.net Single-crystal X-ray diffraction is the definitive method for determining the precise molecular and crystal structure of these complexes. nih.govresearchgate.netjyu.fi
Table 1: Synthesis and Characterization of Selected Metal-Nicotinic acid N-oxide Complexes
| Metal Ion | Complex Formula | Synthesis Method | Characterization Techniques | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Copper(II) | [Cu(NicoNO)₂·2H₂O]n·4nH₂O |
Reaction of nicotinic acid N-oxide with copper(II) acetate monohydrate in methanol/water. | IR Spectroscopy, Single-Crystal X-ray Diffraction | Formation of a 1D coordination polymer. IR shows N-oxo stretching at 1219 cm⁻¹. | nih.gov |
| Lead(II) | [Pb(NNO)₂]n |
Reaction of nicotinic acid N-oxide (HNNO) with a lead(II) salt. | Elemental Analysis, FT-IR, ¹H-NMR, Single-Crystal X-ray Diffraction, TGA | A 2D coordination polymer is formed. | researchgate.net |
| Lead(II) | [Pb(NNO)(SCN)]n |
Reaction of nicotinic acid N-oxide (HNNO) with a lead(II) salt and SCN⁻. | Elemental Analysis, FT-IR, ¹H-NMR, Single-Crystal X-ray Diffraction, TGA | A 2D coordination polymer is formed. | researchgate.net |
| Bismuth(III) | {[Bi(NNO)₂(NO₃)]·1.5H₂O}n |
Not detailed in snippets. | Elemental Analysis, IR, ¹H-NMR, Single-Crystal X-ray Diffraction, TGA | A 3D coordination polymer with rectangular channels. | researchgate.net |
| Cobalt(II) | [Co(N-nicO)₂(H₂O)₄] |
Not detailed in snippets. | Single-Crystal X-ray Diffraction | Isomorphous with the nickel(II) complex. | jyu.fi |
| Nickel(II) | [Ni(N-nicO)₂(H₂O)₄] |
Not detailed in snippets. | Single-Crystal X-ray Diffraction | Isomorphous with the cobalt(II) complex. | jyu.fi |
Structural Analysis of Coordination Polymers and Complexes Involving Nicotinic acid N-oxide
Single-crystal X-ray diffraction studies have revealed a rich structural diversity in coordination compounds formed with nicotinic acid N-oxide. The ligand's ability to bridge metal centers through its carboxylate and N-oxide groups facilitates the construction of extended networks with varying dimensionalities. nih.govresearchgate.netresearchgate.net
Researchers have reported the formation of one-dimensional (1D) chains, two-dimensional (2D) grids, and three-dimensional (3D) frameworks. nih.govresearchgate.netresearchgate.net For example, the complex [Cu(NicoNO)₂·2H₂O]n·4nH₂O forms 1D chains where dinuclear copper(II) units are repeated. nih.gov In contrast, lead(II) complexes such as [Pb(NNO)₂]n and [Pb(NNO)(SCN)]n form 2D coordination polymers consisting of rectangular-shaped grids constructed with the nicotinate (B505614) N-oxide linkers. researchgate.net These 2D layers can be further connected by intermolecular interactions to form 3D supramolecular networks. researchgate.net
A 3D coordination polymer has been synthesized with bismuth(III), {[Bi(NNO)₂(NO₃)]·1.5H₂O}n, which features a structure with rectangular-shaped channels. researchgate.net The coordination environment around the metal ion is also highly variable. In the lead(II) complexes, the coordination spheres are described as hemidirected, with PbO₇ and PbO₄S environments observed. researchgate.net The flexibility of the nicotinic acid N-oxide ligand allows for the formation of complex structures, including a trinuclear copper(II) complex, [Cu₃(N-nicO)₄(OH)₂(H₂O)₂], which is a polymeric structure with nicotinato N-oxide bridges connecting the trinuclear units. jyu.fi
Table 2: Structural Features of Metal-Nicotinic acid N-oxide Complexes
| Complex | Metal Ion | Coordination Geometry/Environment | Polymer Dimensionality | Structural Description | Reference(s) |
|---|---|---|---|---|---|
[Cu(NicoNO)₂·2H₂O]n·4nH₂O |
Copper(II) | Not specified | 1D | Polymeric chains formed from dinuclear repeating units. | nih.gov |
[Pb(NNO)₂]n |
Lead(II) | PbO₇, hemidirected | 2D | Rectangular-shaped grids connected into a 3D supramolecular network. | researchgate.net |
[Pb(NNO)(SCN)]n |
Lead(II) | PbO₄S, hemidirected | 2D | Rectangular-shaped grids. | researchgate.net |
{[Bi(NNO)₂(NO₃)]·1.5H₂O}n |
Bismuth(III) | Not specified | 3D | Rectangular-shaped grid with channels containing water molecules. | researchgate.net |
[Cu₃(N-nicO)₄(OH)₂(H₂O)₂] |
Copper(II) | Not specified | Polymeric | Trinuclear structural units bridged by nicotinato N-oxide ligands. | jyu.fi |
[Co(N-nicO)₂(H₂O)₄] |
Cobalt(II) | Not specified | Discrete Complex | Tetraaquabis(nicotinato N-oxide)cobalt(II). | jyu.fi |
Research on Advanced Materials Utilizing Nicotinic acid N-oxide
The coordination complexes derived from nicotinic acid N-oxide are not just structurally interesting; they also exhibit properties that make them promising candidates for advanced materials. lookchem.comnih.gov Research into these materials has explored their magnetic, optical, and chemical properties.
One area of investigation is the magnetic behavior of these complexes. nih.gov A study on a copper(II) coordination polymer, [Cu(NicoNO)₂·2H₂O]n·4nH₂O, where nicotinate N-oxide acts as the bridging ligand, revealed very weakly antiferromagnetic interactions between the adjacent copper(II) ions. nih.gov Coordination complexes of aromatic N-oxides, in general, are known to have applications as magnetic materials. nih.gov
The optical properties of these materials are also of interest. Nicotinic acid N-oxide can form lead-carboxylate complexes that exhibit phosphorescent properties, suggesting potential applications in optical devices. smolecule.comlookchem.comsigmaaldrich.com
Furthermore, metal complexes of nicotinic acid N-oxide have been explored for their catalytic potential. nih.gov Coordination complexes of aromatic N-oxides are noted for their extensive applications in catalysis. nih.gov Another application is in the field of corrosion inhibition. Nicotinic acid N-oxide has been tested as a corrosion inhibitor for mild steel in acidic environments, where it is believed to function by adsorbing onto the metal surface. ripublication.com
Emerging Research Areas and Future Directions in Nicotinic Acid N Oxide Studies
Novel Biomedical Research Applications of Nicotinic acid N-oxide
Emerging research has highlighted the potential of nicotinic acid N-oxide in several biomedical contexts, primarily as a precursor in pharmaceutical synthesis and as a bioactive molecule itself.
One of the most established applications is its role as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). smolecule.comchemicalbook.com Specifically, it is a precursor to widely used drugs such as niflumic acid and pranoprofen. wikipedia.orgchemicalbook.com
Beyond its role as a synthetic precursor, nicotinic acid N-oxide is being investigated for its own therapeutic potential. Research has identified it as an inhibitor of the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (3HAO). smolecule.comgoogle.com This enzyme is involved in the kynurenine (B1673888) pathway, which produces the endogenous neurotoxin quinolinic acid (QUIN). google.com By inhibiting 3HAO, nicotinic acid N-oxide can reduce the production of QUIN, which has been implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and cerebral ischemia. smolecule.comgoogle.com
Furthermore, research into related compounds suggests potential applications in oncology. While studies on nicotinic acid derivatives are broad, a specific study on the closely related metabolite, nicotinamide (B372718) N-oxide, found that it inhibits proliferation and induces differentiation in HL-60 promyelocytic leukemia cells. benthamscience.comcaymanchem.comresearchgate.net This indicates that N-oxide derivatives of the vitamin B3 family may possess valuable anti-cancer properties that warrant further investigation. Initial research has also pointed towards the utility of nicotinic acid N-oxide in studies related to hyperlipidemia. medchemexpress.comglpbio.com
Interdisciplinary Research Approaches Integrating Nicotinic acid N-oxide
The unique chemical structure of nicotinic acid N-oxide makes it a valuable tool in interdisciplinary research, bridging organic chemistry with materials science, analytical chemistry, and engineering.
Coordination Chemistry and Materials Science Nicotinic acid N-oxide functions as a versatile ligand in coordination chemistry, capable of bonding to metal ions through its nitrogen and oxygen atoms. smolecule.comscispace.com This property is being exploited to synthesize novel metal-organic frameworks (MOFs) and coordination polymers with unique characteristics. scispace.com
Phosphorescent Materials: Researchers have used nicotinic acid N-oxide to form lead-carboxylate complexes that exhibit phosphorescent properties, making it a valuable compound for developing new materials with specific optical characteristics. smolecule.comchemicalbook.com
Novel Polymers: A new three-dimensional coordination polymer has been synthesized using nicotinic acid N-oxide and bismuth(III). scispace.com Such structures are of interest for their potential applications in catalysis, separation, and drug delivery. scispace.com
Complex Synthesis: The compound has also been used to synthesize and characterize peroxo complexes of vanadium(V) and molybdenum(VI). chemicalbook.comambeed.com
Materials Engineering In a practical application combining chemistry and engineering, nicotinic acid N-oxide has been studied as a corrosion inhibitor. Research demonstrated its effectiveness in protecting mild steel in acidic environments, where it is believed to work by adsorbing onto the metal surface and blocking active sites for corrosion. ripublication.com
Analytical Chemistry In the biomedical field, nicotinic acid N-oxide serves as a critical reference standard. It is used in the development and validation of analytical methods, such as liquid chromatography, for the precise determination of nicotinic acid and its various metabolites in biological samples like plasma and urine. smolecule.comchemicalbook.com
Advanced Computational and Theoretical Studies of Nicotinic acid N-oxide
Computational chemistry provides powerful tools for understanding the molecular properties of nicotinic acid N-oxide at a fundamental level. Numerous theoretical studies have employed Density Functional Theory (DFT) to investigate its structure, stability, and spectroscopic characteristics, often showing strong agreement with experimental data. researchgate.netresearchgate.netdergipark.org.tr
These computational approaches have yielded significant insights:
Spectroscopic Prediction: Theoretical models have been used to simulate various spectra, including FT-IR, FT-Raman, UV, and NMR. researchgate.net These calculated spectra correlate well with experimental results, aiding in the assignment of vibrational modes and chemical shifts. researchgate.netnih.gov For instance, methods like the gauge-invariant atomic orbital (GIAO) are used to calculate NMR chemical shifts, while scaled quantum mechanics (SQM) and total energy distribution (TED) analysis help in assigning vibrational frequencies. researchgate.netresearchgate.net
Electronic Properties: The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, has been calculated to understand the molecule's reactivity and electronic transitions. researchgate.netdergipark.org.tr
Molecular Docking: Computational docking studies have been used to explore the potential interactions between nicotinic acid N-oxide and biological targets like lipoproteins, providing insights into its bioactive nature. dergipark.org.trdergipark.org.tr
The table below summarizes key parameters and methods used in the computational analysis of Nicotinic acid N-oxide.
| Computational Method | Basis Set | Property Investigated | Key Finding | Reference(s) |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Molecular geometry, vibrational frequencies (FT-IR, Raman), electronic properties (HOMO/LUMO), UV-Vis spectra | The E (trans) conformer is more stable than the Z (cis) conformer. Calculated spectra show good agreement with experimental data. | researchgate.netresearchgate.netnih.gov |
| Gauge-Invariant Atomic Orbital (GIAO) | B3LYP/6-311++G(d,p) | ¹H and ¹³C NMR chemical shifts | Provides accurate predictions of NMR spectra, aiding in structural elucidation. | researchgate.netresearchgate.net |
| Scaled Quantum Mechanics (SQM) / Total Energy Distribution (TED) | B3LYP/6-311++G(d,p) | Vibrational mode assignments | Allows for complete and reliable assignment of experimental FT-IR and FT-Raman bands. | researchgate.netresearchgate.net |
| Molecular Docking | DFT-B3LYP/6-311(d, p) | Binding affinities and interactions with lipoproteins | Investigates the dependence of binding on molecular structure to understand its bioactive characteristics. | dergipark.org.trdergipark.org.tr |
Development of Nicotinic acid N-oxide as a Biomarker in Metabolic Research
The role of nicotinic acid N-oxide and its close relatives as biomarkers in metabolic research is a rapidly advancing frontier. A biomarker is a measurable indicator of a biological state or condition, and these molecules show promise in diagnosing or monitoring various physiological and pathological processes.
Direct evidence points to nicotinic acid N-oxide as a potential biomarker in oncology. A metabolomics study detected its presence in the urine of cancer patients who had undergone total body irradiation, suggesting it could be an indicator of specific cancer treatments or the body's response to them. hmdb.ca
Significant research has also focused on the closely related compound, nicotinamide N-oxide, a metabolite of nicotinamide. hmdb.ca
Indicator of CYP2E1 Enzyme Activity: Studies have identified the cytochrome P450 enzyme CYP2E1 as the primary enzyme responsible for oxidizing nicotinamide to nicotinamide N-oxide in human liver microsomes. caymanchem.comnih.govresearchgate.net This has led to the proposal that nicotinamide N-oxide could serve as a specific biomarker for CYP2E1 activity, which is relevant for studying drug metabolism and liver function. nih.govresearchgate.net
Biomarker for Metabolic Disease: Elevated urinary levels of nicotinamide N-oxide have been observed in a mouse model of high-fat diet-induced obesity. caymanchem.com This links the metabolite to metabolic dysregulation and suggests its potential as a biomarker for conditions such as obesity, type 2 diabetes, and neuroinflammation, which are actively investigated as part of the broader NAD metabolome. caymanchem.combevital.no
While much of the current biomarker focus is on nicotinamide N-oxide, the analytical methods developed for its detection are often applicable to a range of niacin metabolites. jst.go.jp The distinct finding of nicotinic acid N-oxide in cancer patients highlights the need for further research to differentiate the roles and clinical utility of these related N-oxide compounds in metabolic research.
Q & A
Q. What spectroscopic techniques are recommended for characterizing nicotinic acid N-oxide, and how are spectral discrepancies addressed?
Methodological Answer: Nicotinic acid N-oxide is typically characterized using a combination of NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy. For example:
- FT-IR and FT-Raman identify vibrational modes of the N-oxide group (e.g., ν(N-O) at ~1260 cm⁻¹) and carboxylate stretching (~1680 cm⁻¹) .
- NMR (¹H and ¹³C) confirms proton environments and dimerization effects, with shifts observed at δ ~8.5 ppm (pyridine ring protons) . Discrepancies between experimental and computational spectra (e.g., DFT studies) may arise from approximations in solvation models or basis sets. To resolve these, compare monomeric vs. dimeric structural optimizations and adjust for solvent effects .
Q. How is nicotinic acid N-oxide synthesized, and what purification methods are recommended?
Methodological Answer: Nicotinic acid N-oxide is synthesized via oxidation of nicotinic acid using agents like peroxomonosulfate (PMS) in acidic aqueous media. Key steps include:
- Reaction conditions: Optimize pH (e.g., acetate buffer) and temperature to enhance yield .
- Purification: Use reversed-phase ion-pair chromatography (e.g., C18 columns) with UV detection at 260 nm for isolating the N-oxide from unreacted starting material . Recrystallization from ethanol/water mixtures can further purify bulk samples .
Q. What safety precautions are necessary when handling nicotinic acid N-oxide in laboratory settings?
Methodological Answer:
- Hazard mitigation: Avoid exposure to strong oxidizers, as decomposition produces NOx, CO, and CO₂ .
- Protective equipment: Use nitrile gloves, lab coats, and fume hoods. For fire hazards, employ self-contained breathing apparatus (SCBA) .
- Storage: Store in airtight containers at 2–8°C, protected from moisture and light .
Advanced Research Questions
Q. How does the N-oxide group influence the electronic structure and acidity of nicotinic acid derivatives?
Methodological Answer: The N-oxide group acts as a π-donor and stabilizes carboxylate anions via field effects. Computational studies (e.g., G3MP2) reveal:
- Acidity trends: ΔHacid for nicotinic acid N-oxide is ~10 kcal/mol lower than benzoic acid, attributed to resonance stabilization (σR = −0.35) and field effects (σF = 1.01) .
- Electronic structure: Natural Bond Orbital (NBO) analysis quantifies charge distribution, showing increased electron density on the carboxylate oxygen due to N-oxide resonance .
Q. What are the challenges in reconciling experimental and theoretical vibrational spectra of nicotinic acid N-oxide?
Methodological Answer: Discrepancies often arise from:
- Dimerization: Theoretical models may neglect intermolecular H-bonding in dimeric structures, leading to underestimated ν(O-H) and ν(N-O) frequencies .
- Solvent interactions: Include implicit solvent models (e.g., PCM) in DFT calculations to better match experimental FT-IR/Raman data .
- Scaling factors: Apply empirical scaling (e.g., 0.961–0.975 for B3LYP/6-311++G(d,p)) to harmonic frequencies .
Q. How can nicotinic acid N-oxide be utilized in designing luminescent metal-organic frameworks (MOFs)?
Methodological Answer: Nicotinic acid N-oxide acts as a ligand for luminescent Pb²⁺ or lanthanide-based MOFs:
- Synthesis: React with Pb(NO₃)₂ in ethanol/water under solvothermal conditions (80–120°C) to form lead-carboxylate complexes .
- Characterization: Use single-crystal XRD to confirm coordination geometry and photoluminescence spectroscopy to assess emission properties (e.g., λem ~450 nm for Pb complexes) .
Q. What methodologies are effective in studying the oxidation kinetics of nicotinic acid to its N-oxide form?
Methodological Answer:
- Rate law determination: Monitor [PMS] decay via UV-Vis at 260 nm under pseudo-first-order conditions ([Nicotinic acid] ≫ [PMS]) .
- Mechanistic analysis: Use stopped-flow techniques to detect intermediates (e.g., hydroxyl radicals via EPR spin-trapping). Rate constants (k) are derived from plots of 1/k vs. [H⁺], confirming H⁺-dependent activation .
Tables
Table 1. Key Spectroscopic Peaks for Nicotinic Acid N-Oxide
| Technique | Observed Peaks | Assignment | Reference |
|---|---|---|---|
| FT-IR | 1260 cm⁻¹, 1680 cm⁻¹ | ν(N-O), ν(C=O) | |
| FT-Raman | 1385 cm⁻¹, 1600 cm⁻¹ | δ(CH), ν(C=C) ring | |
| ¹H NMR (D₂O) | δ 8.53 (d, 1H), 8.21 (m, 2H) | Pyridine ring protons |
Table 2. Computational vs. Experimental ΔHacid Values (kcal/mol)
| Compound | G3MP2 ΔHacid | Experimental ΔHacid | Difference |
|---|---|---|---|
| Nicotinic acid N-oxide | 329.5 | - | - |
| Benzoic acid | 340.3 | 337.1 | +3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
